molecular formula C23H22N4O3 B14964492 3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-Ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14964492
M. Wt: 402.4 g/mol
InChI Key: GOAPDSPHBFLOPH-UHFFFAOYSA-N
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Description

3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes both ethylphenyl and methylphenyl groups attached to a pyrazolopyrimidine core

Preparation Methods

The synthesis of 3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenyl and methylphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Carbamoylation and carboxylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-[(4-ETHYLPHENYL)CARBAMOYL]-7-(4-METHYLPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID stands out due to its unique structure and properties. Similar compounds include other pyrazolopyrimidines with different substituents. The uniqueness of this compound lies in its specific combination of ethylphenyl and methylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-[(4-ethylphenyl)carbamoyl]-7-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H22N4O3/c1-3-15-6-10-17(11-7-15)25-22(28)18-13-24-27-20(16-8-4-14(2)5-9-16)12-19(23(29)30)26-21(18)27/h4-13,20,26H,3H2,1-2H3,(H,25,28)(H,29,30)

InChI Key

GOAPDSPHBFLOPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)C)C(=O)O

Origin of Product

United States

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